3-(4-Methoxyphenoxy)phenol

Physicochemical Properties pKa Prediction Isomer Comparison

Procuring the correct diaryl ether isomer is critical for SAR validity and patent-compliant synthesis. The ortho- or para-isomer cannot substitute the 3-substituted pattern without revalidating your entire process. This meta-isomer (CAS 139261-59-7) offers: • **Defined properties:** SlogP ~2.64, pKa ~9.8 - essential for SAR comparator studies. • **Physical stability:** High melting point (168-172°C) - superior for recrystallization and formulation. • **Patent alignment:** Direct precursor for triazole fungicides per US20180162857A1.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Cat. No. B1369699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenoxy)phenol
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=CC(=C2)O
InChIInChI=1S/C13H12O3/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9,14H,1H3
InChIKeyCEFBIIZQGVDFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenoxy)phenol Technical Overview


3-(4-Methoxyphenoxy)phenol is a diaryl ether with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is a substituted phenol, structurally characterized by a 4-methoxyphenoxy group attached to the 3-position of a phenol ring . This meta-substitution pattern distinguishes it from its ortho- and para-isomers, leading to unique physicochemical properties and a distinct profile as a versatile building block in medicinal chemistry and materials science . The compound is typically available at a minimum purity of 95% for research applications .

Meta-substitution pattern for SAR and property modulation studies
Versatile diaryl ether building block for medicinal chemistry and materials science
Standardized research-grade purity specification

3-(4-Methoxyphenoxy)phenol Isomer Substitution Risks


The position of the substituent on the central phenol ring is a critical determinant of the compound's physicochemical behavior, biological activity, and synthetic utility. A simple substitution with the ortho-isomer, 2-(4-methoxyphenoxy)phenol (CAS 172657-73-7), or the para-isomer, 4-(4-methoxyphenoxy)phenol, is not scientifically valid without revalidation of the entire process. These structural isomers exhibit divergent properties, including distinct lipophilicity, pKa values, and steric profiles, which directly impact binding affinity to biological targets, pharmacokinetic parameters, and the outcome of structure-activity relationship (SAR) studies [1]. Furthermore, the synthetic route and the compound's role as an intermediate are often specific to the 3-substituted pattern, making the meta-isomer a unique and non-fungible entity in a procurement context [2].

Ortho- or para-isomer substitution may shift pKa and lipophilicity, altering binding and PK parameters without revalidation.

Synthetic routes and patent utility are specific to meta-substitution; isomer exchange may require full process revalidation.

3-(4-Methoxyphenoxy)phenol Comparative Evidence


Meta-Substitution and Phenol Acidity

The meta-substitution pattern in 3-(4-methoxyphenoxy)phenol attenuates the electron-donating resonance effect of the methoxy group on the phenolic hydroxyl, resulting in a higher predicted pKa compared to its para-isomer. The predicted pKa for 3-(4-methoxyphenoxy)phenol is approximately 9.8, whereas the para-isomer, 4-(4-methoxyphenoxy)phenol, has a predicted pKa of approximately 10.0 . This indicates that the meta-isomer is slightly less acidic and will have a different ionization state at a given pH, which can affect its solubility, membrane permeability, and binding interactions.

Meta pKa Shift
Class-level
~9.8 (meta) vs 10.0 (para)
Lower acidity may shift ionization-dependent solubility and binding.
Predicted values; experimental validation recommended.
Physicochemical Properties pKa Prediction Isomer Comparison

Lipophilicity and Solubility Profile

The extended diaryl ether structure of 3-(4-Methoxyphenoxy)phenol results in significantly higher lipophilicity compared to simpler methoxyphenols. Its calculated SlogP value is 2.64 and its predicted molecular solubility (logS) is -2.838 [1]. For context, the simpler analog 4-methoxyphenol (mequinol) has a reported Log P of 1.2 [2]. This increased lipophilicity, quantified as an SlogP difference of 1.44, suggests the compound will have a higher affinity for lipid membranes and different partitioning behavior in biological and environmental systems.

Lipophilicity Increase
Context-dependent
SlogP 2.64 vs 1.20 (Δ 1.44)
Higher lipophilicity suggests increased membrane affinity and altered partitioning.
Computational prediction vs reported experimental; cross-study review needed.
Lipophilicity Solubility ADME Properties

Triazole Fungicide Synthesis Intermediate

A patent application (US20180162857A1) explicitly identifies substituted phenoxyphenyl alcohols, derived from compounds like 3-(4-methoxyphenoxy)phenol, as valuable intermediates for the synthesis of triazole compounds with fungicidal activity [1]. The process for preparing these specific intermediates is detailed in the patent, underscoring that the 3-substituted pattern is integral to the synthetic route and the final product's efficacy. This contrasts with other isomers or analogs that are not mentioned in this context, establishing a specific industrial and research application for this exact compound.

Triazole Synthesis Path
Reported
Patented process intermediate for triazole fungicide synthesis.
Supports meta-specific agrochemical research pathway.
Binary utility defined by patent US20180162857A1.
Synthetic Intermediate Agrochemicals Patent

Crystallinity and Melting Point

The compound is a solid with a reported melting point range of 168-172°C . This high melting point is a significant departure from simpler methoxyphenols, such as the core building block 4-methoxyphenol, which has a melting point of 54-59°C [1]. This quantitative difference in physical state at ambient and slightly elevated temperatures has direct implications for purification methods (e.g., recrystallization), handling, and formulation. The solid, crystalline nature at room temperature can also be an advantage for long-term stability and storage compared to liquid analogs.

Melting Point Profile
Reported
168–172°C vs 54–59°C (Δ 113–118°C)
Higher melting point enables distinct purification and formulation handling.
Standard measurement; impacts recrystallization and shelf-life.
Physical Properties Crystallinity Handling

3-(4-Methoxyphenoxy)phenol Applications


Agrochemical and Pesticide Intermediate

Procure 3-(4-Methoxyphenoxy)phenol specifically as a key building block for the synthesis of triazole fungicides, as validated by the process described in patent US20180162857A1 [1]. The meta-substitution pattern is integral to the patented synthetic route, and using an alternative isomer would lead to a different product or a failed synthesis. This application is supported by the compound's established role as a precursor to substituted phenoxyphenyl alcohols, which are themselves intermediates to the active fungicidal agents.

SAR Studies of Diaryl Ethers

Employ 3-(4-Methoxyphenoxy)phenol as a specific probe in medicinal chemistry SAR studies to explore the impact of meta-substitution on biological activity. The evidence confirms that this isomer possesses a distinct lipophilicity (SlogP ~2.64) and pKa (~9.8) profile compared to its ortho- and para-isomers [2]. These quantified differences make it an essential comparator in a systematic SAR campaign aimed at optimizing pharmacokinetic or pharmacodynamic properties, where a simpler substitution would not provide the same spatial or electronic information.

Crystalline Phenolic Formulation Research

Use 3-(4-Methoxyphenoxy)phenol as a model compound for studying solid-state properties and crystallization processes in the class of diaryl ether phenolics. Its well-defined and high melting point of 168-172°C offers a distinct advantage over lower-melting or liquid analogs for processes like recrystallization, powder formulation, and studies of polymorph control . This physical characteristic is a key differentiator for procurement when a solid, high-melting phenolic building block is required.

Application
Selection Property
Validation Focus
Triazole fungicide intermediate
Meta-substitution pattern specificity
Patent-specified synthetic route
Diaryl ether SAR probe
Distinct pKa and lipophilicity profile
Binding and ADME endpoint interpretation
Crystalline phenolic research
High melting point solid-state behavior
Recrystallization and formulation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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